Crystal Structure Analysis of 2,3-Dihydro-4H-1,4-Benzothiazin-4-Amine: A Technical Guide
Crystal Structure Analysis of 2,3-Dihydro-4H-1,4-Benzothiazin-4-Amine: A Technical Guide
Executive Summary
The 1,4-benzothiazine scaffold is a privileged pharmacophore in drug discovery, serving as the structural foundation for numerous antipsychotic, antimicrobial, and anti-inflammatory agents[1][2]. While planar aromatic systems often suffer from poor solubility and off-target toxicity, the partially saturated 2,3-dihydro-4H-1,4-benzothiazine core adopts a unique, puckered "butterfly" conformation.
Specifically, the functionalization of this core to yield 2,3-dihydro-4H-1,4-benzothiazin-4-amine (CAS: 39093-62-4) introduces an exocyclic N-amine group[3]. This modification drastically alters the molecule's hydrogen-bonding capacity and the pyramidalization of the thiazine nitrogen. As a Senior Application Scientist, I approach the crystallographic analysis of this compound not merely as a structural confirmation, but as a crucial step in mapping its 3D pharmacophore. This whitepaper provides an in-depth, self-validating methodology for the Single-Crystal X-ray Diffraction (SCXRD) analysis of 2,3-dihydro-4H-1,4-benzothiazin-4-amine and its derivatives, linking crystallographic parameters directly to molecular behavior.
Structural Context and Pharmacological Relevance
The biological activity of 1,4-benzothiazines is heavily dictated by their solid-state conformation[4][5]. In the 2,3-dihydro-4H-1,4-benzothiazin-4-amine molecule, the six-membered thiazine ring is non-planar. The presence of the sp³-hybridized carbon atoms at positions 2 and 3, combined with the heteroatoms (S and N), forces the ring into a half-chair or boat-like conformation.
Causality in Conformation: The fold angle—measured along the imaginary axis connecting the sulfur and nitrogen atoms—is the defining metric of this scaffold. The introduction of the N-amine (-NH₂) group at the 4-position forces the nitrogen atom into a highly pyramidal geometry to minimize steric clash with the adjacent aromatic ring. Furthermore, the -NH₂ group acts as a potent bifurcated hydrogen bond donor, enabling the formation of complex 2D supramolecular networks in the crystal lattice, which directly mimics how the molecule anchors itself within target receptor pockets.
Mechanistic pathway linking N-amine substitution to pharmacological target binding.
Experimental Protocol: From Crystallization to Refinement
To ensure absolute trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for determining the crystal structure of 1,4-benzothiazine derivatives.
Step-by-Step Methodology
Step 1: Single-Crystal Growth via Vapor Diffusion
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Procedure: Dissolve 10 mg of synthesized 2,3-dihydro-4H-1,4-benzothiazin-4-amine in 1 mL of a moderately polar solvent (e.g., dichloromethane). Place this vial inside a larger, sealed chamber containing a non-polar anti-solvent (e.g., n-hexane or pentane).
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Causality: Vapor diffusion ensures a highly controlled, slow supersaturation rate. Rapid evaporation often leads to twinned or highly mosaic crystals. Slower growth minimizes lattice defects, which is critical for resolving the exact position of the highly mobile -NH₂ hydrogen atoms.
Step 2: SCXRD Data Collection at Cryogenic Temperatures
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Procedure: Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber or MiTeGen loop using perfluoropolyether oil. Flash-cool the crystal to 100 K using a nitrogen cold stream. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation.
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Causality: Collecting data at 100 K drastically reduces the thermal vibrations (anisotropic displacement parameters) of the atoms. This is non-negotiable for 1,4-benzothiazines, as the puckered ring is subject to dynamic disorder at room temperature.
Step 3: Data Reduction and Absorption Correction
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Procedure: Integrate the frames using standard software (e.g., APEX or CrysAlisPro). Apply a multi-scan absorption correction (e.g., SADABS).
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Causality: The sulfur atom in the benzothiazine core is a relatively heavy scatterer. Failing to apply a rigorous absorption correction will result in residual electron density peaks near the sulfur atom, artificially skewing the refinement of the adjacent sp³ carbons.
Step 4: Structure Solution and Refinement
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Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² using SHELXL[6][7]. Locate the N-bound hydrogen atoms from the difference Fourier map and refine them freely or with distance restraints (DFIX).
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Causality: Refining on F² rather than F ensures that all data, including weak reflections, contribute to the model, preventing statistical bias. SHELXL is the gold standard for this process due to its robust handling of geometric restraints[6][7].
Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
Quantitative Crystallographic Data
While specific unit cell parameters vary based on the exact crystallization conditions and solvent inclusion, 2,3-dihydro-1,4-benzothiazine derivatives consistently exhibit predictable crystallographic behaviors[8][9]. The table below summarizes the representative quantitative data benchmarks used to validate the crystal structure of this class of compounds.
| Parameter | Representative Value (1,4-Benzothiazine Core) | Analytical Significance |
| Crystal System | Monoclinic | Typical packing arrangement for puckered heterocyclic systems to maximize density. |
| Space Group | P2₁/c or P2₁/n | Facilitates centrosymmetric hydrogen-bonded dimers via the N-amine group. |
| Unit Cell: a (Å) | ~ 7.5 - 8.5 | Defines the primary stacking axis for π-π interactions of the benzene rings. |
| Unit Cell: b (Å) | ~ 11.0 - 12.5 | Represents the inter-ribbon distance governed by van der Waals forces. |
| Unit Cell: c (Å) | ~ 10.5 - 11.5 | Defines the lateral packing and hydrogen bond propagation axis. |
| β Angle (°) | ~ 95 - 105 | The monoclinic tilt necessary to accommodate the "butterfly" fold of the thiazine ring. |
| Z (Molecules/cell) | 4 | Standard asymmetric unit configuration for P2₁/c space groups. |
| Final R₁ Factor | < 0.05 | A strict threshold indicating a high-quality, trustworthy structural model. |
| Fold Angle (S···N) | 135° - 145° | The critical metric defining the degree of thiazine ring puckering. |
Conformational Analysis and Intermolecular Interactions
Once the structure is refined, the analysis shifts from mathematical validation to chemical interpretation.
The Butterfly Fold: In the solid state, the 2,3-dihydro-4H-1,4-benzothiazin-4-amine molecule does not lie flat. The dihedral angle between the benzene ring and the plane formed by the N-C-C-S atoms of the thiazine ring typically rests between 135° and 145°. This specific geometry is what allows the molecule to bypass planar-intercalating toxicity (often seen in flat polycyclic aromatics) and instead fit snugly into deep, hydrophobic receptor pockets[4].
Supramolecular Assembly: The exocyclic -NH₂ group acts as a primary driver of crystal packing. Unlike standard 1,4-benzothiazines that form simple 1D chains[8], the N-amine derivative can form bifurcated N-H···N and N-H···S hydrogen bonds. To fully quantify these interactions, we employ Hirshfeld Surface Analysis . By mapping the normalized contact distance (d_norm) onto the 3D molecular surface, we can visually and quantitatively partition the crystal lattice forces. For 2,3-dihydro-4H-1,4-benzothiazin-4-amine, expect to see prominent red spots on the Hirshfeld surface corresponding to the strong N-H···N interactions, alongside broader, diffuse regions indicating π-π stacking of the benzo-fused rings.
Conclusion
The crystal structure analysis of 2,3-dihydro-4H-1,4-benzothiazin-4-amine is a masterclass in understanding how atomic-level modifications dictate macroscopic pharmacological behavior. By strictly adhering to low-temperature data collection and robust refinement protocols (SHELXL), researchers can accurately map the pyramidalization of the N-amine group and the resulting "butterfly" conformation of the thiazine ring. These crystallographic insights are not just academic; they are the foundational blueprints required for rational, structure-based drug design utilizing the 1,4-benzothiazine scaffold.
References
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Rai, A., Singh, A. K., Raj, V., & Saha, S. (2018). "1,4-Benzothiazines-A Biologically Attractive Scaffold." Mini Reviews in Medicinal Chemistry, 18(1), 42-57. URL:[Link]
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
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Napolitano, A., Di Donato, P., & Prota, G. (2023). "The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue." Molecules, 28(17), 6255. URL:[Link]
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